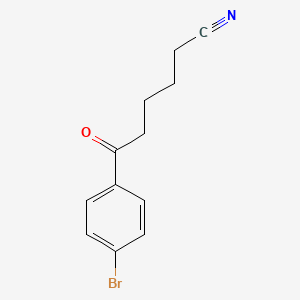

6-(4-Bromophenyl)-6-Oxohexanenitrile

Description

Overview of β-Ketonitrile Chemistry and its Multifunctional Nature in Organic Synthesis

β-Ketonitriles are organic compounds characterized by a ketone functional group at the β-position relative to a nitrile group. This unique arrangement of electron-withdrawing groups imparts a high degree of chemical reactivity and versatility, making them valuable intermediates in organic synthesis. rsc.org The methylene (B1212753) group situated between the ketone and nitrile is particularly acidic, readily forming a stabilized carbanion that can participate in a wide array of carbon-carbon bond-forming reactions.

The dual functionality of β-ketonitriles allows them to act as precursors in the synthesis of a multitude of molecular structures, most notably heterocyclic compounds. rsc.org Their ability to undergo cascade, domino, and sequential reactions facilitates the construction of complex ring systems in a single operation. rsc.org For instance, they are widely used in the synthesis of substituted pyridines, pyrimidines, pyrazoles, and pyrans. rsc.org The Hantzsch pyridine (B92270) synthesis, a classic condensation reaction, can utilize β-ketonitriles to produce dihydropyridine (B1217469) intermediates that are subsequently oxidized to form the aromatic pyridine core. rsc.org This adaptability makes β-ketonitriles a cornerstone for building scaffolds of significant interest in medicinal chemistry and materials science. openmedicinalchemistryjournal.comnih.gov

The reactivity of β-ketonitriles is summarized in the table below, highlighting their role in forming various cyclic structures.

| Reactant(s) | Resulting Heterocycle(s) | Reaction Type |

| Aldehydes, Ammonium Acetate | Pyridines | Domino Reaction |

| Hydrazine | Pyrazoles | Condensation/Cyclization |

| Thiourea | Thioazoles | Condensation/Cyclization |

| 1,2,3-Triazines | Substituted Pyridines | Cascade Nucleophilic Addition |

| Aldehydes, Pyridinium Ylides | Dihydrofurans, Pyranes | Three-Component Reaction |

Academic Rationale and Research Focus on 6-(4-Bromophenyl)-6-Oxohexanenitrile

The academic interest in this compound stems from its potential as a highly adaptable building block for creating specialized and complex molecules. Its significance can be understood by dissecting its molecular architecture: the β-ketonitrile core, the 4-bromophenyl group, and the aliphatic chain.

The β-Ketonitrile Core: As established, this functional group is a proven and reliable precursor for a variety of cyclization reactions, particularly for forming six-membered heterocyclic rings like pyridines. beilstein-journals.org The presence of the ketone and nitrile provides two distinct reaction sites for condensation and bond formation.

The 4-Bromophenyl Group: The bromine atom on the phenyl ring is of paramount strategic importance. It serves as a "synthetic handle" for post-modification using a wide range of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows chemists to introduce new aryl, alkyl, or amino groups at this position after the initial heterocyclic core has been constructed. This modular approach is central to modern drug discovery and materials science, enabling the systematic modification of a lead compound to optimize its properties.

The Aliphatic Chain: The hexanenitrile (B147006) backbone provides a flexible spacer of a specific length. In intramolecular cyclization reactions, this chain length dictates the size and nature of the resulting ring systems, potentially leading to fused bicyclic structures or larger macrocycles.

The research focus on this compound is therefore not on its final application, but on its utility as an intermediate. It is designed to be a versatile starting point for the synthesis of libraries of more complex compounds. For example, it could be used to synthesize a series of substituted pyridines or other heterocycles, where the 4-bromo position is later diversified through parallel synthesis techniques to explore structure-activity relationships in a drug discovery program. openmedicinalchemistryjournal.comresearchgate.net

The fundamental properties of this compound are detailed below.

| Property | Value |

| CAS Number | 61719-38-8 |

| Molecular Formula | C12H12BrNO |

| Molecular Weight | 266.13 g/mol |

| Classification | Organic Building Block, Pharmaceutical Intermediate |

Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromophenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRLGOQGDFIMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605973 | |

| Record name | 6-(4-Bromophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61719-38-8 | |

| Record name | 6-(4-Bromophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 6 4 Bromophenyl 6 Oxohexanenitrile

Strategies for Carbon-Carbon Bond Formation: Assembly of the Keto-Nitrile Framework

The construction of the carbon skeleton of 6-(4-bromophenyl)-6-oxohexanenitrile can be achieved through several established and advanced methodologies. These methods focus on the formation of the bond between the carbonyl carbon and the phenyl ring or the acylation of a pre-formed nitrile anion.

Grignard and Organolithium Reagent Additions to Nitriles for Ketone Synthesis

One of the most direct methods for synthesizing ketones is the reaction of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, with nitriles (R'C≡N). ucalgary.ca This reaction is a powerful tool for carbon-carbon bond formation, proceeding through a two-step sequence of nucleophilic addition followed by hydrolysis. masterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbon of the nitrile group. jove.com This addition breaks the pi bond of the nitrile, forming a stable intermediate imine salt. ucalgary.ca A critical feature of this reaction is that it halts at this stage; the negatively charged nitrogen in the imine salt intermediate prevents a second nucleophilic attack by another equivalent of the organometallic reagent. chemistrysteps.comchemistrysteps.comorganicchemistrytutor.com This selectivity is a key advantage over reactions with other carbonyl derivatives like esters, which can undergo double addition to yield tertiary alcohols. chemistrysteps.com The reaction is completed by an aqueous acidic workup, which protonates the imine salt and subsequently hydrolyzes the resulting imine to the final ketone product. masterorganicchemistry.comjove.com

For the synthesis of this compound, this strategy would involve the reaction of 4-bromophenylmagnesium bromide with a suitable six-carbon nitrile precursor, such as adiponitrile (hexanedinitrile). To achieve mono-addition, reaction conditions would need to be carefully controlled, or a precursor with one nitrile group protected would be required.

Table 1: Comparison of Organometallic Reagents for Ketone Synthesis from Nitriles

| Reagent Type | General Formula | Typical Reaction Conditions | Key Advantages |

| Grignard Reagent | R-MgX (X = Cl, Br, I) | Ethereal solvents (e.g., THF, diethyl ether), followed by aqueous acid workup. ucalgary.ca | Readily prepared; less reactive than organolithiums, offering better functional group tolerance in some cases. |

| Organolithium Reagent | R-Li | Ethereal or hydrocarbon solvents, followed by aqueous acid workup. chemistrysteps.com | More nucleophilic than Grignard reagents; useful for less reactive nitriles. |

Acylation Reactions for β-Ketonitrile Construction

Acylation reactions provide another robust route to keto-nitriles, particularly β-ketonitriles, which are valuable synthetic intermediates. nih.govresearchgate.net Although the target molecule, this compound, is a γ-ketonitrile, the principles of β-ketonitrile synthesis are foundational. These reactions typically involve the acylation of a nitrile-stabilized carbanion with an acylating agent like an ester, acyl chloride, or Weinreb amide. nih.govrsc.org

The process is initiated by deprotonating an alkyl nitrile (such as acetonitrile) with a strong, non-nucleophilic base to generate a nucleophilic nitrile anion. nih.gov Common bases include sodium amide, sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium tert-butoxide (KOt-Bu). nih.govrsc.org This anion then attacks the carbonyl group of the acylating agent. A key consideration is that the resulting β-ketonitrile product is often more acidic than the starting alkyl nitrile, potentially consuming a second equivalent of base and driving the reaction to completion. nih.gov Recent developments have focused on milder, more environmentally friendly procedures using bases like KOt-Bu under ambient conditions. nih.gov

Table 2: Selected Methods for β-Ketonitrile Synthesis via Acylation

| Nitrile Source | Acylating Agent | Base | Conditions | Reference |

| Acetonitrile | Esters / Lactones | KOt-Bu | Ethereal solvents, ambient temperature | nih.gov |

| Acetonitrile | Amides | LiHMDS | Room temperature, transition-metal-free | rsc.org |

| Various Alkyl Nitriles | Unactivated Esters | Lithium bases | Low temperature | nih.gov |

| Acetonitrile | Weinreb Amides | NaH | High temperature | nih.gov |

Transition Metal-Catalyzed and Metal-Free Approaches to Ketonitrile Architectures

Modern organic synthesis has seen the emergence of advanced catalytic methods for constructing keto-nitrile frameworks, offering novel reaction pathways with high efficiency and selectivity.

Transition Metal-Catalyzed Methods: Transition metals, particularly palladium and rhodium, are effective catalysts for forming the C-C bonds in ketonitriles. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be adapted to synthesize ketonitriles from amides and arylboronic acids through N-C bond cleavage. researchgate.net Another approach involves the rhodium-catalyzed addition of aryl boronic acids to disubstituted malononitriles to generate β-ketonitriles with a quaternary carbon center. researchgate.net Ruthenium complexes have been successfully employed in the hydroacylation of arylacrylonitriles with aldehydes to achieve highly site-selective synthesis of β-ketonitriles. rsc.org

Metal-Free Approaches: Concurrent with developments in metal catalysis, several metal-free strategies have been reported. These methods often rely on organocatalysis or unique reaction pathways that avoid the cost and potential toxicity of transition metals. rsc.org One such method is the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with azobisisobutyronitrile (AIBN), which efficiently produces β-ketonitriles containing a quaternary carbon. acs.org Another innovative, metal-free approach involves the direct reaction of amides with acetonitrile using LiHMDS as a base to yield β-ketonitriles. rsc.org Furthermore, hydroacylation of arylacrylonitriles has been achieved without metals by using a heat-activated electron-donor-acceptor (EDA) complex formed between a base and the aldehyde. rsc.org

Selective Bromination Methodologies for Aryl Systems

Electrophilic Aromatic Bromination Techniques and Reagent Considerations

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov The reaction proceeds via a two-step mechanism involving the attack of the nucleophilic aromatic ring on a highly electrophilic bromine species (formally Br⁺) to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. pressbooks.publibretexts.org Aromaticity is restored in the second step through the loss of a proton from the carbon bearing the new substituent. pressbooks.pub

Because benzene and its derivatives are less reactive than simple alkenes, a catalyst is often required to generate a sufficiently powerful electrophile from molecular bromine (Br₂). pressbooks.publibretexts.org

Common Brominating Agents and Systems:

Bromine with a Lewis Acid: The classic method employs molecular bromine with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃). The catalyst polarizes the Br-Br bond, increasing its electrophilicity. masterorganicchemistry.com

N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle source of electrophilic bromine. It is often used with a proton source or a catalyst like silica gel for the regioselective bromination of activated aromatic compounds. nih.govorganic-chemistry.org

In Situ Bromine Generation: Bromine can be generated in situ from inexpensive and stable bromide salts like ammonium bromide (NH₄Br) or lithium bromide (LiBr) using an oxidant. Common oxidants include Oxone® or ceric ammonium nitrate (CAN). organic-chemistry.orgsemanticscholar.org

Table 3: Common Reagents for Electrophilic Aromatic Bromination

| Reagent/System | Description | Typical Use Case |

| Br₂ / FeBr₃ | Molecular bromine activated by a Lewis acid catalyst. pressbooks.pub | General-purpose bromination of a wide range of aromatic rings. |

| N-Bromosuccinimide (NBS) | A solid, crystalline source of electrophilic bromine. nih.gov | Selective bromination of activated arenes and heterocycles. |

| NH₄Br / Oxone® | An oxidant system that generates electrophilic bromine in situ from a bromide salt. semanticscholar.org | Mild and regioselective monobromination of activated aromatic compounds. |

| Tetraalkylammonium tribromides | Reagents that deliver bromine with high para-selectivity for certain substrates like phenols. nih.gov | Highly regioselective bromination of electron-rich aromatics. |

Regioselective Introduction of the Bromine Atom into the Phenyl Ring

The final structure of this compound features a bromine atom at the para-position of the phenyl ring. The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic nature of the substituent already present on the ring.

A retrosynthetic strategy that involves brominating the 6-oxo-6-phenylhexanenitrile precursor is problematic. The acyl group (-C(=O)R) is an electron-withdrawing and deactivating substituent. Through resonance, it withdraws electron density primarily from the ortho and para positions, making the meta position the most electron-rich and thus the most favorable site for electrophilic attack. Therefore, direct bromination of 6-oxo-6-phenylhexanenitrile would be expected to yield the 3-bromo (meta) isomer as the major product.

To achieve the desired para-substitution, the synthetic sequence must be reversed. The bromine atom should be installed on the aromatic ring before the attachment of the keto-nitrile side chain. The synthetic strategy should begin with a para-substituted precursor, such as bromobenzene. A halogen atom like bromine is a deactivating but ortho, para-directing substituent. Therefore, subjecting bromobenzene to an electrophilic substitution reaction, such as a Friedel-Crafts acylation, will direct the incoming electrophile to the ortho and para positions. The sterically less hindered para position is typically the major product.

A viable synthetic route would be the Friedel-Crafts acylation of bromobenzene with an appropriate acyl chloride, such as 6-chloro-6-oxohexanenitrile or adipoyl chloride mononitrile. This approach leverages the directing effect of the bromine substituent to install the acyl group at the desired para position, efficiently leading to the correct isomer of the target compound.

Convergent and Linear Synthetic Pathways to this compound

The construction of this compound can be approached through two primary strategies: linear and convergent synthesis. Each pathway offers distinct advantages and challenges in terms of efficiency, yield, and purification of intermediates.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound identifies two key disconnections. The most apparent disconnection is at the C-C bond between the carbonyl group and the brominated phenyl ring. This leads to a bromophenyl-containing electrophile and a nitrile-containing nucleophile, suggesting a Friedel-Crafts acylation or a related coupling reaction.

A second key disconnection can be made at the C-C bond between the carbonyl carbon and the aliphatic chain, which would involve an organometallic reagent and an acylating agent.

Linear Synthetic Pathway

A plausible linear synthesis of this compound could commence from a readily available starting material such as 5-chlorovaleronitrile. The synthetic sequence would involve the formation of an organometallic reagent followed by acylation.

Scheme 1: Proposed Linear Synthesis

Grignard Reagent Formation: 5-chlorovaleronitrile is reacted with magnesium metal in a suitable ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, 4-cyanobutylmagnesium chloride.

Acylation: The freshly prepared Grignard reagent is then reacted with 4-bromobenzoyl chloride in an anhydrous environment at low temperature to yield the target molecule, this compound.

| Step | Reactants | Reagents | Product |

| 1 | 5-chlorovaleronitrile | Magnesium, THF | 4-cyanobutylmagnesium chloride |

| 2 | 4-cyanobutylmagnesium chloride, 4-bromobenzoyl chloride | - | This compound |

This is a proposed synthetic pathway and has not been experimentally validated.

Convergent Synthetic Pathway

A convergent approach would involve the separate preparation of two key intermediates that are then coupled. A Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones and represents a robust convergent strategy.

Scheme 2: Proposed Convergent Synthesis via Friedel-Crafts Acylation

Preparation of the Acylating Agent: Adiponitrile is partially hydrolyzed to afford 5-cyanopentanoic acid. This can be achieved under controlled acidic or basic conditions. The resulting carboxylic acid is then converted to its corresponding acyl chloride, 5-cyanopentanoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Friedel-Crafts Acylation: The 5-cyanopentanoyl chloride is then used to acylate bromobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is usually carried out in an inert solvent like dichloromethane or carbon disulfide. An aqueous workup followed by purification would yield this compound.

| Step | Reactants | Reagents | Product |

| 1a | Adiponitrile | H₂O, H⁺ or OH⁻ | 5-cyanopentanoic acid |

| 1b | 5-cyanopentanoic acid | SOCl₂ or (COCl)₂ | 5-cyanopentanoyl chloride |

| 2 | Bromobenzene, 5-cyanopentanoyl chloride | AlCl₃ | This compound |

This is a proposed synthetic pathway and has not been experimentally validated.

The choice between a linear and a convergent approach for the synthesis of this compound would depend on factors such as the availability of starting materials, desired scale of the reaction, and the ease of purification of intermediates. While the linear synthesis appears more direct, the convergent Friedel-Crafts acylation is a well-established and generally high-yielding reaction for the preparation of aryl ketones.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (C=O and C≡N Absorptions)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of 6-(4-Bromophenyl)-6-Oxohexanenitrile, the IR spectrum is distinguished by the presence of two key functional groups: a ketone (C=O) and a nitrile (C≡N).

The absorption bands for these groups appear in characteristic regions of the spectrum:

C=O (Ketone) Stretching: The presence of the carbonyl group in the keto-functionalized nitrile is confirmed by a strong, sharp absorption band. For aromatic ketones, this C=O stretching vibration typically appears in the range of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the p-bromophenyl ring is expected to shift the absorption to a slightly lower wavenumber compared to a simple aliphatic ketone.

C≡N (Nitrile) Stretching: The nitrile group gives rise to a distinct absorption band in the IR spectrum. This C≡N triple bond stretch is of medium intensity and is typically found in the 2260-2220 cm⁻¹ region. spectroscopyonline.com Its position is generally not significantly affected by conjugation.

Additional characteristic absorptions would include C-H stretching vibrations from the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic chain (typically below 3000 cm⁻¹), as well as C-C stretching vibrations within the aromatic ring (around 1600-1450 cm⁻¹). vscht.czpg.edu.pl

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |

| Ketone (C=O) | Stretch | 1685 - 1665 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the 4-bromophenyl group would appear as a characteristic AA'BB' system, resulting in two doublets in the downfield region (typically δ 7.5-8.0 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group. The protons of the aliphatic chain would appear as multiplets in the upfield region. The methylene (B1212753) group adjacent to the carbonyl (C5-H₂) would be the most deshielded of the aliphatic protons, followed by the methylene group adjacent to the nitrile (C2-H₂).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) is highly deshielded and would appear significantly downfield (predicted around δ 195-200 ppm). The nitrile carbon (C≡N) would resonate in the range of δ 119-122 ppm. The carbons of the p-bromophenyl ring would show four distinct signals, with the carbon attached to the bromine atom (C-Br) showing a characteristic chemical shift. The aliphatic carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 (C≡N) | - | - | ~119 |

| C2 | ~2.4 | Triplet | ~17 |

| C3 | ~1.8 | Multiplet | ~25 |

| C4 | ~1.7 | Multiplet | ~23 |

| C5 | ~3.0 | Triplet | ~38 |

| C6 (C=O) | - | - | ~198 |

| C1' (C-CO) | - | - | ~136 |

| C2'/C6' | ~7.8 | Doublet | ~129 |

| C3'/C5' | ~7.6 | Doublet | ~132 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary.

2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the -CH₂-CH₂-CH₂-CH₂- aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the aliphatic CH₂ groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂BrNO), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

The molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

Fragmentation Pattern Analysis

Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways, providing further structural confirmation. Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation for ketones. This would result in the formation of a stable acylium ion [Br-C₆H₄-CO]⁺.

McLafferty Rearrangement: While less likely for this specific structure, a gamma-hydrogen rearrangement could potentially occur.

Loss of Bromine: Cleavage of the C-Br bond could lead to a fragment corresponding to the loss of a bromine radical.

Cleavage of the Aliphatic Chain: Fragmentation at various points along the nitrile-containing alkyl chain would produce a series of smaller ions. libretexts.orgorgchemboulder.commsu.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity |

|---|---|---|

| 265 | 267 | [C₁₂H₁₂BrNO]⁺ (Molecular Ion) |

| 183 | 185 | [BrC₆H₄CO]⁺ (Acylium ion from α-cleavage) |

| 155 | 157 | [BrC₆H₄]⁺ |

Other Complementary Spectroscopic Methods for Detailed Structural Information

While IR, NMR, and MS provide the core structural information, other methods can offer complementary data.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. This technique would unambiguously confirm the connectivity and conformation of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The p-bromophenyl ketone moiety constitutes a chromophore that absorbs ultraviolet light. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions of the aromatic system and the carbonyl group. mu-varna.bgscience-softcon.de The exact wavelength of maximum absorbance (λmax) would be useful for quantitative analysis.

Synthetic Utility and Scope of 6 4 Bromophenyl 6 Oxohexanenitrile As a Building Block

Applications in the Synthesis of Complex Organic Architectures

The dual functionality of 6-(4-Bromophenyl)-6-oxohexanenitrile makes it an ideal starting material for the synthesis of complex organic molecules. The presence of both a ketone and a nitrile group on a flexible hexyl chain allows for a variety of intramolecular and intermolecular reactions to form carbocyclic and heterocyclic frameworks.

The reactivity of the carbonyl group can be exploited in various classic carbon-carbon bond-forming reactions. For instance, it can undergo aldol (B89426) condensations, Wittig reactions, and Grignard additions to elaborate the carbon skeleton. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

A key strategy for building molecular complexity is through intramolecular cyclization. The distance between the ketone and nitrile functionalities in this compound is suitable for the formation of six-membered rings through reactions like the Thorpe-Ziegler cyclization, which involves the base-catalyzed intramolecular condensation of dinitriles. While the parent compound is not a dinitrile, it can be envisioned that a synthetic modification to introduce a second nitrile group would open up this pathway.

Furthermore, the 4-bromophenyl group serves as a handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, thereby enabling the synthesis of a library of complex derivatives with potential applications in materials science and medicinal chemistry.

Table 1: Potential Reactions for Building Complex Architectures

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| Ketone | Aldol Condensation | β-Hydroxy ketones/α,β-Unsaturated ketones |

| Ketone | Wittig Reaction | Alkenes |

| Ketone | Grignard Reaction | Tertiary Alcohols |

| Nitrile | Hydrolysis | Carboxylic Acids |

| Nitrile | Reduction | Primary Amines |

| Bromophenyl | Suzuki Coupling | Biaryls |

| Bromophenyl | Heck Coupling | Stilbenes |

Role as a Precursor for Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems, primarily by leveraging the reactivity of its γ-keto nitrile moiety.

One of the most powerful methods for the synthesis of substituted 2-aminothiophenes is the Gewald reaction . This multicomponent reaction typically involves a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. This compound can serve as the ketone component in a modified Gewald reaction, reacting with another active methylene compound and sulfur to yield highly substituted thiophenes.

The synthesis of pyridines can also be envisioned using this building block. The Hantzsch pyridine (B92270) synthesis , a multi-component reaction, traditionally uses a β-ketoester, an aldehyde, and a nitrogen source. While not a β-ketoester, the keto-nitrile functionality can potentially participate in similar condensation reactions to form dihydropyridines, which can then be oxidized to the corresponding pyridines.

Furthermore, the Biginelli reaction offers a pathway to dihydropyrimidinones. This reaction involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. The keto group of this compound, along with its α-methylene protons, can act as the dicarbonyl equivalent under certain conditions, leading to the formation of pyrimidine-based heterocycles.

Table 2: Potential Heterocyclic Synthesis from this compound

| Reaction Name | Reactants (in addition to the title compound) | Resulting Heterocycle |

|---|---|---|

| Gewald Reaction | Active methylene compound, Sulfur, Base | 2-Aminothiophene |

| Hantzsch-like Synthesis | Aldehyde, Ammonia source | Dihydropyridine (B1217469)/Pyridine |

Preparation of Advanced Synthetic Intermediates for Downstream Chemistry

Beyond the direct synthesis of complex final targets, this compound can be transformed into a range of advanced synthetic intermediates. These intermediates, possessing new functionalities, can then be utilized in a broader array of chemical transformations.

For example, reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydroxyl group that can be further functionalized. This transformation opens up possibilities for asymmetric synthesis and the introduction of new reactive handles for etherification or esterification.

Simultaneous reduction of both the ketone and nitrile groups would yield an amino alcohol, a valuable intermediate for the synthesis of ligands, chiral auxiliaries, and various nitrogen-containing heterocycles.

Oxidation of the methylene group alpha to the ketone could introduce a second carbonyl group, transforming the molecule into a 1,5-dicarbonyl compound. These are key precursors for the synthesis of six-membered rings, such as cyclohexenones, via intramolecular aldol condensation.

The bromophenyl moiety can be converted to other functional groups through nucleophilic aromatic substitution or metal-halogen exchange. For instance, reaction with a strong nucleophile like sodium azide (B81097) could introduce an azido (B1232118) group, a precursor for triazoles via click chemistry.

Table 3: Advanced Synthetic Intermediates from this compound

| Transformation | Resulting Intermediate | Potential Downstream Applications |

|---|---|---|

| Ketone Reduction | 6-(4-Bromophenyl)-6-hydroxyhexanenitrile | Asymmetric synthesis, esterification, etherification |

| Ketone and Nitrile Reduction | 6-Amino-1-(4-bromophenyl)hexan-1-ol | Synthesis of ligands, chiral auxiliaries, N-heterocycles |

| α-Oxidation | 6-(4-Bromophenyl)-5,6-dioxohexanenitrile | Intramolecular aldol condensation for cyclohexenones |

Divergent Synthesis Strategies Originating from this compound

Divergent synthesis is a powerful strategy in which a single starting material is converted into a diverse library of compounds. The multiple, orthogonally reactive functional groups of this compound make it an excellent starting point for such strategies.

A divergent approach could begin by selectively reacting one of the functional groups while leaving the others intact for subsequent transformations. For example, the ketone could be protected as a ketal, allowing for chemistry to be performed exclusively on the nitrile or the bromophenyl group.

Alternatively, the bromophenyl moiety could be the initial site of reaction. A Suzuki coupling could introduce a variety of aryl or heteroaryl groups. Each of these new derivatives could then be subjected to a range of reactions at the keto-nitrile portion of the molecule, leading to a vast array of structurally distinct products.

Another divergent strategy would involve the initial formation of a heterocyclic core, as described in section 6.2. The resulting heterocycle, still bearing the bromophenyl group and other functionalities, can then be further elaborated through cross-coupling reactions or functional group transformations. This approach allows for the rapid generation of diverse libraries of heterocyclic compounds for biological screening.

The choice of reaction conditions can also be used to direct the synthesis towards different products. For example, the choice of a reducing agent could selectively reduce either the ketone or the nitrile, leading to different synthetic intermediates and, ultimately, different final products.

Sustainable and Green Chemistry Aspects in 6 4 Bromophenyl 6 Oxohexanenitrile Research

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that assesses the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. Traditional Friedel-Crafts acylations often exhibit poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are hydrated during aqueous workup and cannot be easily recovered or reused. ruc.dk This process generates significant amounts of corrosive and environmentally problematic waste.

The table below illustrates a theoretical comparison of atom economy for a traditional versus a greener synthetic approach to a generic Friedel-Crafts acylation.

| Reagent/Catalyst | Traditional Pathway (e.g., using Acyl Chloride/AlCl₃) | Greener Pathway (e.g., using Carboxylic Acid/Reusable Catalyst) |

| Aromatic Substrate | Fully Incorporated | Fully Incorporated |

| Acylating Agent | Acyl group incorporated, halogen discarded | Acyl group incorporated, water as byproduct |

| Catalyst | Stoichiometric, becomes waste | Catalytic amount, reusable |

| Waste Products | Halogenated compounds, metal salts | Primarily water |

Development and Application of Greener Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional Friedel-Crafts acylations often employ volatile and hazardous organic solvents. The development of greener solvents and reaction media aims to replace these with less toxic, renewable, and biodegradable alternatives. While specific applications to the synthesis of 6-(4-Bromophenyl)-6-Oxohexanenitrile are not detailed in the available literature, general progress in this area for Friedel-Crafts reactions is significant.

Water, being non-toxic, non-flammable, and readily available, is an attractive green solvent. However, the low solubility of many organic reactants in water has historically limited its use. Research has shown that for some reactions, solubility is not a barrier, and reactions can proceed effectively "in" or "on" water. Another class of green solvents are ionic liquids, which are salts that are liquid at low temperatures. They are characterized by their low vapor pressure, high thermal stability, and tunable polarity, making them viable alternatives to volatile organic compounds.

The following table provides examples of greener solvents that have been explored for various organic syntheses, including those potentially applicable to Friedel-Crafts type reactions.

| Solvent Type | Examples | Key Green Attributes |

| Bio-based Solvents | Cyrene, 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, often biodegradable. |

| Ionic Liquids | Imidazolium-based salts | Negligible vapor pressure, high thermal stability, recyclable. |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea (B33335) | Biodegradable, low cost, easy to prepare. |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easily removed from the product. |

Implementation of Catalytic and Biocatalytic Transformations

A key aspect of green chemistry is the use of catalysts to enhance reaction rates and selectivities, thereby reducing energy consumption and the formation of byproducts. In the context of Friedel-Crafts acylation for synthesizing compounds like this compound, the move from stoichiometric Lewis acids to catalytic systems represents a significant green advancement.

Solid acid catalysts, such as zeolites, sulfated zirconia, and various metal oxides, offer several advantages over traditional homogeneous catalysts. acs.orgrsc.orgresearchgate.net They are generally less corrosive, can be easily separated from the reaction mixture by filtration, and can often be regenerated and reused, which aligns with the principles of waste minimization. acs.org For instance, sulfated zirconia has been shown to be an effective catalyst for the acylation of benzene, leading to the selective formation of the desired ketone. rsc.org The use of such heterogeneous catalysts could provide a more sustainable route to this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective transformations under mild conditions, further enhancing the green credentials of a synthetic process. While the direct biocatalytic Friedel-Crafts acylation is not a common transformation, enzymes could be employed in the synthesis of precursors or in the modification of the final molecule.

The table below summarizes different catalytic approaches applicable to Friedel-Crafts acylation.

| Catalyst Type | Examples | Advantages in Green Chemistry |

| Homogeneous Lewis Acids | Bismuth triflate | Can be more efficient and recyclable compared to AlCl₃. ruc.dk |

| Heterogeneous Solid Acids | Zeolites, Sulfated Zirconia, Metal Oxides | Easily separable, reusable, reduced corrosion and waste. acs.orgrsc.orgresearchgate.net |

| Biocatalysts | (Hypothetical for this reaction) | High selectivity, mild reaction conditions, biodegradable. |

Energy Efficiency Considerations in Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

Improving energy efficiency is another crucial goal of green chemistry. Synthetic methods that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. scirp.orgresearchgate.net

Microwave irradiation can have a significant effect on Friedel-Crafts acylation reactions. scirp.org For instance, the use of microwave heating in conjunction with catalysts like erbium trifluoromethanesulfonate has been reported to be effective for the acylation of arenes. sigmaaldrich.com While some studies suggest that microwave irradiation has a more pronounced accelerating effect on intramolecular Friedel-Crafts reactions compared to intermolecular ones, the potential for energy savings and faster reaction times makes it a valuable technique to explore for the synthesis of this compound. scirp.org The application of microwave-assisted protocols could lead to more energy-efficient and rapid production of this compound.

Future Perspectives and Emerging Research Directions

Development of Novel Methodologies for Selective Functionalization

The structure of 6-(4-Bromophenyl)-6-Oxohexanenitrile presents several avenues for selective functionalization, including the aromatic ring, the ketone moiety, the nitrile group, and the aliphatic chain. Future research is anticipated to focus on developing novel methodologies that can target these sites with high precision.

One promising area is the advancement of C-H functionalization techniques. nih.govrsc.org Traditional cross-coupling reactions often require pre-functionalized starting materials. However, direct C-H activation would allow for the introduction of new substituents onto the phenyl ring ortho, meta, or para to the existing bromo and keto-alkyl groups, significantly diversifying the available derivatives. For instance, the development of nitrile-based directing groups could enable meta-selective C-H activation of the aromatic ring. nih.gov This would open up pathways to novel substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution.

Furthermore, selective functionalization of the aliphatic chain through C-H activation presents an exciting frontier. By employing suitable catalysts, it may be possible to introduce functional groups at specific positions along the hexanenitrile (B147006) backbone, leading to a wide array of new analogs.

| Functionalization Site | Potential Methodology | Exemplary Transformation |

| Aromatic C-H Bonds | Transition Metal-Catalyzed C-H Activation | Direct arylation at the ortho-position |

| Aliphatic C-H Bonds | Radical-mediated C-H Functionalization | Introduction of a hydroxyl group at C4 |

| Ketone Carbonyl | Asymmetric Hydrosilylation | Enantioselective reduction to a secondary alcohol |

| Nitrile Group | Catalytic Hydration | Selective conversion to a primary amide |

Advancements in Enantioselective and Diastereoselective Synthesis

The ketone carbonyl in this compound is a prochiral center, and its reduction can lead to a chiral secondary alcohol. Future research will likely focus on the development of highly efficient and selective enantioselective and diastereoselective synthetic methods to control the stereochemistry of this and other potential stereocenters.

Enantioselective reduction of the ketone is a key area of interest. While classical methods may produce a racemic mixture of alcohols, modern asymmetric catalysis offers routes to single enantiomers. The use of chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, or organocatalysts like chiral oxazaborolidines, can facilitate the highly enantioselective reduction of the ketone to the corresponding (R)- or (S)-alcohol. nih.gov

Should functionalization of the aliphatic chain introduce a second stereocenter, the development of diastereoselective reactions will become crucial. For example, a diastereoselective aldol (B89426) reaction at the alpha-position to the ketone could lead to the formation of two new stereocenters with a high degree of control over their relative configuration.

| Reaction Type | Catalyst/Reagent | Potential Outcome |

| Enantioselective Ketone Reduction | (R)-CBS Catalyst with Borane | (R)-6-(4-Bromophenyl)-6-hydroxyhexanenitrile (>95% ee) |

| Enantioselective Ketone Reduction | (S)-CBS Catalyst with Borane | (S)-6-(4-Bromophenyl)-6-hydroxyhexanenitrile (>95% ee) |

| Diastereoselective Aldol Reaction | Chiral Titanium Enolate | syn- or anti-2-alkyl-6-(4-bromophenyl)-6-hydroxyhexanenitrile |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry and automated synthesis platforms . chemrxiv.orgchemistryworld.comchemrxiv.org These technologies offer significant advantages in terms of reproducibility, scalability, safety, and efficiency.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, cleaner reactions, and the ability to safely handle reactive intermediates. For example, a Suzuki-Miyaura coupling to replace the bromine atom could be performed efficiently and safely in a continuous-flow system. mdpi.com

Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives. chemrxiv.orgchemrxiv.org By combining robotic handling of reagents with automated reaction execution and analysis, these systems can rapidly synthesize libraries of analogs for screening. This high-throughput approach can significantly shorten the drug discovery and development timeline.

Application of Advanced Computational Chemistry for Rational Reaction Design

Advanced computational chemistry , particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of synthetic routes and the prediction of reaction outcomes. mdpi.com For this compound, computational modeling can be used to:

Predict Reactivity: DFT calculations can elucidate the electron distribution within the molecule, identifying the most likely sites for nucleophilic or electrophilic attack. This can guide the choice of reagents and reaction conditions for selective functionalization.

Elucidate Reaction Mechanisms: By modeling the transition states and intermediates of potential reaction pathways, computational chemistry can help to understand and optimize reaction conditions to favor the desired product.

Design Novel Catalysts: Computational screening can be used to identify or design new catalysts with improved activity and selectivity for specific transformations of this compound.

Exploration of New Chemical Space through Analog Design and Synthesis

The scaffold of this compound serves as an excellent starting point for the exploration of new chemical space through analog design and synthesis . drugdesign.orgnih.gov By systematically modifying the different components of the molecule, a diverse library of new compounds can be generated.

Analog-based drug discovery is a common strategy where a known active molecule is modified to improve its properties. nih.govmorawa.at Starting with this compound, medicinal chemists can design and synthesize analogs with variations in the aromatic substituent, the length and substitution of the aliphatic chain, and the nature of the carbonyl and nitrile groups. For example, the bromine atom can be replaced with a wide variety of other groups using palladium-catalyzed cross-coupling reactions. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-Bromophenyl)-6-Oxohexanenitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting 4-bromophenyl precursors (e.g., 4-bromobenzaldehyde) with nitrile-containing intermediates under ketonitrile-forming conditions. For example, Knoevenagel condensation or Michael addition using malononitrile derivatives may yield the α,β-unsaturated ketonitrile scaffold. Optimization includes controlling temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalytic bases (e.g., piperidine) to enhance yield .

- Data Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis and comparative NMR with reference spectra.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and carbonyl/cyano groups (δ 190–210 ppm for ketone; δ 110–120 ppm for nitrile) .

- IR : Stretching vibrations for C=O (~1700 cm) and C≡N (~2250 cm).

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 266.99 for CHBrNO) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in this compound be resolved during structure refinement?

- Methodology : Use SHELXL-97 for least-squares refinement. Address discrepancies (e.g., thermal parameter mismatches or occupancy errors) by:

- Re-examining data collection (e.g., APEX2/SAINT for redundancy and completeness checks) .

- Applying TWIN/BASF commands for twinned crystals .

- Validating hydrogen-bonding networks with PLATON to ensure geometric plausibility .

Q. What strategies are effective for analyzing hydrogen-bonding patterns and supramolecular assembly in this compound crystals?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s rules. For example, a C(6) chain motif may form via N–H···O interactions .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contribute ~12% to crystal packing) using CrystalExplorer .

- Experimental Design : Compare polymorphs (if any) via DSC and PXRD to correlate packing efficiency with thermodynamic stability.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction kinetics using Gaussian or ORCA.

- Validation : Correlate computed activation energies with experimental Arrhenius plots from kinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.